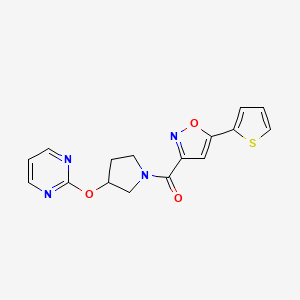

![molecular formula C16H12BrClN4S B2656288 2-(((3-溴-6-氯咪唑并[1,2-a]吡啶-2-基)甲基)硫)-5-甲基-1H-苯并[d]咪唑 CAS No. 536720-62-4](/img/structure/B2656288.png)

2-(((3-溴-6-氯咪唑并[1,2-a]吡啶-2-基)甲基)硫)-5-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

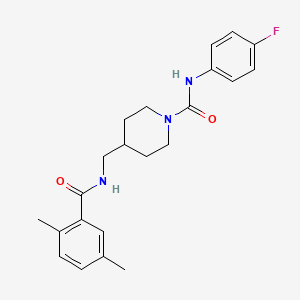

The compound “2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It contains several functional groups including an imidazole ring, a pyridine ring, a benzimidazole ring, and a thioether linkage . It’s used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involved C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The molecular formula of a similar compound, 3-Bromo-6-chloroimidazo[1,2-a]pyridine, is C7H4BrClN2 . The average mass is 231.477 Da and the monoisotopic mass is 229.924637 Da .Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse depending on the reaction conditions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For a similar compound, 3-Bromo-6-chloroimidazo[1,2-a]pyridine, the molecular formula is C7H4BrClN2 . The average mass is 231.477 Da and the monoisotopic mass is 229.924637 Da .科学研究应用

合成和化学反应性

该化合物与多氯咪唑并[1,2-α]吡啶相关,后者已被合成作为某些氯代苯并咪唑的类似物。这些化合物是通过一系列缩合和处理工艺获得的,这些工艺增强了它们的化学反应性和在各种研究应用中的潜在用途。这种化学合成方法为开发具有特定性质的新型化合物以进行有针对性的科学研究铺平了道路(Gudmundsson, Drach, & Townsend, 1997)。

生物活性

对咪唑并[1,2-a]吡啶的研究表明,分子上特定位置的修饰可以产生具有显着生物活性的化合物。例如,3-取代咪唑并[1,2-a]吡啶的合成和评估证明了它们作为抗溃疡剂的潜力,显示出显着的细胞保护特性。这突出了该化合物在开发新的治疗剂中的相关性(Starrett, Montzka, Crosswell, & Cavanagh, 1989)。

催化应用

该化合物的结构类似物,2-吡啶-2-基-1H-苯并咪唑,已被确认为铜催化的交叉偶联反应的高效且通用的配体。该应用特别值得注意,因为它有可能促进具有乙烯基 C-N 和 C-O 键的化合物的合成,展示了此类分子在化学合成和开发新催化过程中的更广泛适用性(Kabir, Lorenz, Namjoshi, & Cook, 2010)。

材料科学应用

在材料科学领域,咪唑并[1,2-a]吡啶的衍生物因其光致发光特性而被探索。例如,基于咪唑并[1,2-a]吡啶配体的配位化合物已被合成并研究其结构特征和发光行为。此类研究强调了这些化合物在开发具有特定光学性质的新材料中的潜力,这些材料可以在传感、成像和电子设备中得到应用(Li, Ni, & Yong, 2018)。

属性

IUPAC Name |

3-bromo-6-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(17)22-7-10(18)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYYJSJZTKYBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)

![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)

![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)